NMDA‑Receptor Antagonism vs. Auxin Activity – A Functional Switch Driven by Sulfur Substitution
Methyl 2-((1H-indol-3-yl)thio)acetate is a member of the 3‑indolyl thioacetate class that acts as an antagonist at the strychnine‑insensitive glycine binding site of the NMDA receptor complex, a property that is absent in indole‑3‑acetic acid [1]. The patent discloses that compounds of this class prevent audiogenic seizures in DBA/2 mice when administered intracerebrally (0.01–100 μg), whereas indole‑3‑acetic acid shows no such anticonvulsant effect [1]. The sulfur atom is essential for this activity; replacement with oxygen (as in IAA) eliminates NMDA‑receptor interaction [2].
| Evidence Dimension | NMDA‑receptor‑mediated anticonvulsant activity |
|---|---|
| Target Compound Data | Active as NMDA antagonist; prevents audiogenic seizures in DBA/2 mice (0.01‑100 μg i.c.v.) |
| Comparator Or Baseline | Indole‑3‑acetic acid (oxygen analog) – no NMDA antagonism, no anticonvulsant activity |
| Quantified Difference | Functional switch from auxin (inactive against NMDA) to NMDA antagonist |
| Conditions | In vivo audiogenic seizure model in DBA/2 mice; compound delivered intracerebroventricularly 5 minutes before sound stimulus [1] |
Why This Matters
A researcher seeking a chemical probe for the NMDA‑glycine site must use a sulfur‑bridged indole; the commercially available oxygen analog (IAA) will not engage the target.
- [1] US Patent 5,051,442. "3‑Indolyl thioacetate derivatives and NMDA receptor antagonistic use thereof." Published 24 September 1991. View Source
- [2] Smith, G., et al. "Structure Systematics of Auxin Herbicides. XXX. The Crystal Structures of (2‑Isopropylphenoxy)‑acetic Acid, (4‑Fluorophenoxy)acetic Acid, (2,4‑Dichloro‑5‑fluorophenoxy)acetic Acid and (Indol‑3‑ylthio)acetic Acid." Australian Journal of Chemistry, vol. 45, 1992, pp. 1209–1222. View Source
